molecular formula C11H9BrN2O B2656280 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde CAS No. 2248365-13-9

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde

Cat. No.: B2656280
CAS No.: 2248365-13-9
M. Wt: 265.11
InChI Key: JXTYQMXIPQLKRX-UHFFFAOYSA-N
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Description

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 4-bromopyrazol-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde typically involves the reaction of 4-bromopyrazole with benzaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyrazole moiety can engage in hydrogen bonding and hydrophobic interactions, while the benzaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde is unique due to the presence of both the bromopyrazole and benzaldehyde functionalities, which confer distinct reactivity and potential for diverse applications. The bromine atom provides a handle for further functionalization, while the benzaldehyde group offers opportunities for forming various derivatives .

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-11-5-13-14(7-11)6-9-1-3-10(8-15)4-2-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTYQMXIPQLKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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